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Compound of Interest

Compound Name: 2-Bromo-1-(thiazol-2-yl)ethanone

Cat. No.: B1273724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key

organic intermediate, 2-Bromo-1-(thiazol-2-yl)ethanone. This compound is a valuable

building block in the synthesis of various pharmaceutical and biologically active molecules. A

thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring,

quality control, and structural elucidation in drug discovery and development. This document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone

CAS Number: 3292-77-1[1]

Molecular Formula: C₅H₄BrNOS[1][2]

Molecular Weight: 206.06 g/mol [2]

Appearance: Solid[3]

Melting Point: 54-55 °C[2]
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Spectral Data
The following tables summarize the available quantitative spectral data for 2-Bromo-1-(thiazol-
2-yl)ethanone. It is important to note that while ¹H NMR data is available for the target

compound, specific experimental ¹³C NMR, IR, and MS data are not readily found in the

searched literature. Therefore, the data for ¹³C NMR and IR are estimations based on closely

related analogs and established spectral correlation tables. The mass spectrometry data is

predicted based on common fragmentation patterns of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Bromo-1-(thiazol-2-yl)ethanone[4]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.03 d 2.8 1H Thiazole-H5

7.75 d 2.8 1H Thiazole-H4

4.70 s - 2H -CH₂-Br

Table 2: Estimated ¹³C NMR Spectral Data of 2-Bromo-1-(thiazol-2-yl)ethanone

Chemical Shift (δ) ppm Assignment

~185 C=O (ketone)

~168 Thiazole-C2

~145 Thiazole-C4

~125 Thiazole-C5

~35 -CH₂-Br

Note: These are estimated values based on typical chemical shifts for similar functional groups

and heterocyclic systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1273724?utm_src=pdf-body
https://www.benchchem.com/product/b1273724?utm_src=pdf-body
https://www.benchchem.com/product/b1273724?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4427605.htm
https://www.benchchem.com/product/b1273724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Table 3: Estimated IR Absorption Bands for 2-Bromo-1-(thiazol-2-yl)ethanone

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (thiazole ring)

~1700 Strong C=O stretch (ketone)

~1500-1600 Medium
C=C and C=N stretching

(thiazole ring)

~1200-1300 Medium C-N stretching

~600-700 Strong C-Br stretch

Note: These are estimated values based on characteristic infrared absorption frequencies for

the functional groups present in the molecule.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-1-(thiazol-2-yl)ethanone

m/z Ion

205/207 [M]⁺ (Molecular ion peak with bromine isotopes)

126 [M - Br]⁺

99 [Thiazole-C=O]⁺

83 [Thiazole]⁺

57 [C₂H₃S]⁺

Note: This represents a predicted fragmentation pattern. The presence of bromine would result

in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromo-1-(thiazol-2-yl)ethanone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration (0 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans may be required due to the low natural abundance of

¹³C.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS reference signal.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Bromo-1-(thiazol-2-yl)ethanone with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.
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Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected and subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed wavenumbers with known functional group absorptions to confirm the

presence of key structural features.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

Heat the sample to induce vaporization.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause

ionization and fragmentation.

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-400.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose fragmentation pathways that are consistent with the observed peaks and the

structure of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Bromo-1-(thiazol-2-yl)ethanone.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis
(Chemical Shift, Coupling)

IR Data Analysis
(Functional Groups)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

This diagram outlines the logical progression from the synthesis and purification of the

compound to its analysis by various spectroscopic techniques, culminating in the interpretation

of the spectral data to confirm its chemical structure.
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Conclusion
The spectral data and protocols provided in this guide serve as a valuable resource for

researchers working with 2-Bromo-1-(thiazol-2-yl)ethanone. While experimental ¹H NMR data

is available, further experimental work is needed to definitively determine the ¹³C NMR, IR, and

mass spectra of this compound. The estimated data provided herein, based on sound chemical

principles and data from analogous structures, can serve as a useful preliminary guide for

spectral interpretation. The detailed experimental protocols offer a standardized approach for

obtaining high-quality spectral data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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